The presence of cyano (C≡N) groups and a phenolic hydroxyl (OH) group makes 2-Cyano-4-(3-CP)phenol a bifunctional molecule. This means it can participate in various organic reactions as a nucleophile due to the OH group and as a reactant for coupling reactions due to the cyano groups. Research on similar compounds suggests its potential utility in the synthesis of more complex organic molecules ().
The combination of aromatic rings and cyano groups in 2-Cyano-4-(3-CP)phenol could lead to interesting properties for material science applications. Aromatic rings can promote rigidity and π-π stacking interactions, while cyano groups can introduce electron-withdrawing character. Research on related aromatic molecules with cyano groups explores their potential use in organic electronics and functional materials (). However, specific research on 2-Cyano-4-(3-CP)phenol in this field is scarce and requires further investigation.
The elongated shape and rigid structure of 2-Cyano-4-(3-CP)phenol are characteristics often found in liquid crystal (LC) materials. LCs exhibit properties between solids and liquids and find applications in displays, sensors, and photonics. While there's no current research on 2-Cyano-4-(3-CP)phenol specifically, similar molecules with cyano and phenolic groups have been explored for LC applications (). Further research is needed to determine if 2-Cyano-4-(3-CP)phenol exhibits LC behavior.